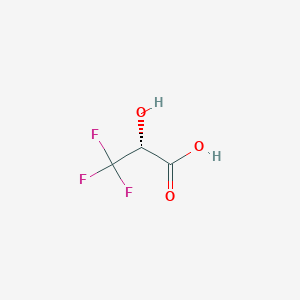

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-PVQJCKRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121250-04-2 | |

| Record name | (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid, is a chiral fluorinated organic compound of significant interest in pharmaceutical and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| CAS Number | 121250-04-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 66-71 °C | [2] |

| Boiling Point (Predicted) | 256.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.656 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.29 ± 0.11 | [2] |

| Solubility | Soluble in water. | [3] |

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Note: Specific experimental spectral data for the (2R)-enantiomer were not found in the search results. The data for the racemic mixture or related compounds may serve as a useful reference.

Synthesis

The asymmetric synthesis of this compound can be effectively achieved through the enzymatic reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid).

Enzymatic Synthesis using Lactate Dehydrogenase

A highly stereoselective method for the synthesis of (R)-3,3,3-trifluorolactic acid involves the use of lactate dehydrogenase (LDH). Specifically, L-LDH from chicken (Gallus) has been shown to convert 3,3,3-trifluoro-2-oxopropionic acid to the (R)-enantiomer with high yield and excellent stereoselectivity (>99.5% enantiomeric excess).[4]

Experimental Protocol: Enzymatic Synthesis of (R)-TFLA

This protocol is based on the methodology described for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids.[4]

-

Reaction Setup:

-

Prepare a reaction mixture containing 0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy).

-

Add recombinant chicken L-LDH.

-

Incorporate a cofactor regeneration system using formate dehydrogenase from Candida boidinii to recycle the nicotinamide adenine dinucleotide (NADH) cofactor.

-

-

Reaction Conditions:

-

Maintain the reaction at an optimized temperature and pH suitable for both enzymes.

-

Monitor the reaction progress over 6 hours.

-

-

Work-up and Purification:

-

Upon completion, terminate the reaction.

-

Isolate the (R)-TFLA from the reaction mixture using standard extraction and purification techniques.

-

Caption: Enzymatic synthesis of (R)-TFLA.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the carboxylic acid, the α-hydroxyl group, and the trifluoromethyl substituent.

Esterification

As a carboxylic acid, this compound can undergo esterification with alcohols in the presence of an acid catalyst. The trifluoromethyl group may influence the reaction kinetics due to its steric bulk and electronic effects.

Oxidation and Reduction

The α-hydroxyl group can be oxidized to a ketone, yielding 3,3,3-trifluoro-2-oxopropanoic acid. Conversely, the carboxylic acid can be reduced to the corresponding primary alcohol, although this typically requires strong reducing agents.

Biological Activity and Applications in Drug Development

The incorporation of trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.[5] While specific biological activities for this compound are not extensively documented in the available literature, its structural motif is of significant interest in medicinal chemistry.

Lactate dehydrogenase (LDH), the enzyme utilized in its synthesis, is a target in cancer therapy due to the reliance of many cancer cells on aerobic glycolysis (the Warburg effect).[6] Small molecule inhibitors of LDH are actively being investigated as potential anti-cancer agents. The structural similarity of this compound to lactate suggests its potential as a scaffold for the design of LDH inhibitors or as a probe to study the enzyme's active site.

Analytical Methods

The purity and enantiomeric excess of this compound can be determined using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Analysis

A general approach for the chiral separation of α-hydroxy acids involves the use of a chiral stationary phase.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Flow Rate and Temperature: Typically around 1 mL/min and ambient temperature, respectively.

Caption: Chiral HPLC analysis workflow.

Safety Information

This compound is classified as a corrosive substance.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage.[1] |

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of new pharmaceuticals and materials. Its synthesis via enzymatic reduction offers a highly stereoselective route to the pure enantiomer. While further research is needed to fully elucidate its chemical reactivity and biological activity, the information presented in this guide provides a solid foundation for its application in research and development. The unique properties conferred by the trifluoromethyl group make it an attractive scaffold for the design of molecules with enhanced therapeutic potential.

References

- 1. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 121250-04-2 CAS MSDS ((R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-Trifluorolactic Acid or (R)-TFHPA, is a chiral fluorinated building block of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of the (2R)-enantiomer, presenting key data and experimental methodologies relevant to its application in research and development.

Molecular Structure and Properties

This compound is a trifluoromethylated analog of lactic acid. The molecule possesses a single stereocenter at the C2 position, with the (R) configuration dictating the specific spatial arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups.

Caption: 2D representation of this compound highlighting the chiral center.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃ | PubChem CID: 2779069[1] |

| Molecular Weight | 144.05 g/mol | PubChem CID: 2779069[1] |

| IUPAC Name | This compound | PubChem CID: 2779069[1] |

| CAS Number | 121250-04-2 | PubChem CID: 2779069[1] |

| SMILES | O--INVALID-LINK--C(F)(F)F | PubChem CID: 2779069[1] |

| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N | PubChem CID: 2779069[1] |

Synthesis and Stereochemistry Control

The enantioselective synthesis of this compound is critical for its application in stereospecific synthesis. Biocatalytic methods have emerged as a highly efficient strategy for producing this chiral molecule with high enantiomeric purity.

Biocatalytic Synthesis via Asymmetric Reduction

A highly effective method for the synthesis of (R)-TFLA is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH) enzyme. This biocatalytic approach offers excellent stereoselectivity and operates under mild reaction conditions.[2]

Caption: Workflow for the biocatalytic synthesis of (R)-TFLA.

Experimental Protocol: Enzymatic Synthesis of (R)-TFLA

The following protocol is based on the asymmetric reduction of trifluoropyruvic acid catalyzed by lactate dehydrogenase.[2]

Materials:

-

3,3,3-trifluoro-2-oxopropionic acid (TFPy)

-

L-Lactate Dehydrogenase (e.g., from chicken)

-

Formate Dehydrogenase (e.g., from Candida boidinii) for cofactor regeneration

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium formate

-

Phosphate buffer (pH ~7.0)

-

Escherichia coli BL21 (DE3) for protein expression

Procedure:

-

Enzyme Preparation: The gene encoding the desired L-Lactate Dehydrogenase is cloned and expressed in E. coli BL21 (DE3). The recombinant enzyme is then purified using standard chromatographic techniques.

-

Reaction Setup: In a temperature-controlled reactor, a solution is prepared containing phosphate buffer, 3,3,3-trifluoro-2-oxopropionic acid (e.g., 0.5 M), NAD⁺, and sodium formate.

-

Enzymatic Reaction: The purified L-Lactate Dehydrogenase and Formate Dehydrogenase are added to the reaction mixture to initiate the reduction. The reaction is maintained at an optimal temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitoring: The progress of the reaction can be monitored by measuring the consumption of TFPy or the formation of (R)-TFLA using techniques such as HPLC.

-

Work-up and Purification: Once the reaction is complete, the enzymes are removed (e.g., by precipitation or filtration). The product is then extracted from the aqueous phase using an organic solvent and purified by standard methods such as crystallization or chromatography.

-

Stereochemical Analysis: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: This method has been reported to achieve complete conversion of the substrate to optically pure (R)-TFLA with an enantiomeric excess of >99.5% within 6 hours.[2]

Characterization Data

Detailed characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A quartet for the proton at C2 due to coupling with the three fluorine atoms. A broad singlet for the carboxylic acid proton and a singlet for the hydroxyl proton. |

| ¹³C NMR | A quartet for the trifluoromethyl carbon (C3) due to coupling with fluorine. Signals for the carboxyl carbon (C1) and the carbon bearing the hydroxyl group (C2), with the latter also showing coupling to fluorine. |

| ¹⁹F NMR | A doublet for the three equivalent fluorine atoms due to coupling with the proton at C2. |

| FTIR (cm⁻¹) | Broad O-H stretching band (hydroxyl and carboxylic acid) around 3500-2500 cm⁻¹. C=O stretching of the carboxylic acid around 1720 cm⁻¹. Strong C-F stretching bands in the region of 1300-1100 cm⁻¹. |

Applications in Drug Development and Research

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its trifluoromethyl and hydroxyl groups provide handles for further chemical transformations, while its defined stereochemistry allows for the construction of enantiomerically pure target compounds.

Logical Relationship in Chiral Synthesis

The use of (R)-TFHPA as a starting material in a synthetic route ensures the transfer of its stereochemistry to the final product, which is a fundamental principle in asymmetric synthesis.

Caption: Logical flow of stereochemical information from (R)-TFHPA.

Conclusion

This compound is a key chiral synthon with significant potential in the development of novel pharmaceuticals and advanced materials. The biocatalytic methods for its synthesis provide an efficient and environmentally benign route to this enantiomerically pure compound. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this versatile molecule in their scientific endeavors.

References

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid CAS number and IUPAC name

Abstract

This technical guide provides a comprehensive overview of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a chiral fluorinated building block of significant interest in pharmaceutical and agrochemical research. The document details its chemical identifiers, physicochemical properties, a representative method for its enantioselective synthesis via enzymatic kinetic resolution, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Properties

This compound, also known as (R)-Trifluorolactic acid, is a valuable chiral intermediate. The presence of a trifluoromethyl group imparts unique electronic properties, influencing the acidity and conformational behavior of the molecule.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes, purification procedures, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 144.05 g/mol | PubChem[1] |

| Melting Point | 66-71 °C | ChemicalBook |

| Boiling Point | 256.4 ± 35.0 °C (Predicted) | ChemicalBook |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 144.00342844 Da | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

Enantioselective Synthesis and Purification

The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxypropanoic acid is most commonly obtained through the resolution of a racemic mixture. A robust and scalable method for this is enzymatic kinetic resolution. This section outlines a representative protocol for the synthesis of the racemic ethyl ester precursor followed by its lipase-catalyzed resolution.

Synthesis of Racemic Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

A common route to the racemic precursor involves the reaction of ethyl trifluoropyruvate with a reducing agent.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of ethyl trifluoropyruvate (1.0 eq) in ethanol (5 mL/g of pyruvate) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add 1 M hydrochloric acid at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture to pH ~7.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure racemic ester.

Enzymatic Kinetic Resolution

This protocol utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid. The desired (R)-acid is then obtained by hydrolysis of the recovered (R)-ester.

Experimental Protocol:

-

Reaction Setup: Prepare a phosphate buffer solution (0.1 M, pH 7.0). To this buffer, add the racemic ethyl 3,3,3-trifluoro-2-hydroxypropanoate (1.0 eq) and a lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia) (typically 10-50% w/w of the substrate).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (25-30 °C).

-

Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at ~50% conversion to achieve high ee for both products.

-

Separation: Once the desired conversion is reached, filter off the enzyme. Acidify the aqueous phase to pH 2 with 1 M HCl.

-

Extraction of (S)-acid: Extract the acidified aqueous phase with methyl tert-butyl ether (MTBE) (3 x V_aq). The combined organic layers contain the (S)-3,3,3-trifluoro-2-hydroxypropanoic acid.

-

Extraction of (R)-ester: The unreacted (R)-ethyl 3,3,3-trifluoro-2-hydroxypropanoate can be recovered from the filtrate by extraction with a suitable organic solvent like ethyl acetate.

-

Hydrolysis of (R)-ester: To obtain the target (R)-acid, the recovered (R)-ester is hydrolyzed under standard basic conditions (e.g., using lithium hydroxide in a THF/water mixture) followed by acidic work-up.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. In ¹H NMR, the methine proton (CH-OH) typically appears as a quartet coupled to the adjacent trifluoromethyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is determined by chiral HPLC. A typical method would involve a chiral stationary phase (e.g., Chiralcel OD-H or OJ-H column) with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid to improve peak shape.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode can be used to confirm the molecular weight, typically observing the [M-H]⁻ ion.

Applications in Research and Drug Development

This compound is a valuable chiral building block due to the unique properties conferred by the trifluoromethyl group. The high electronegativity of the fluorine atoms can influence the pKa of the carboxylic acid and the alcohol, and can also impact the binding of the molecule to biological targets through non-covalent interactions.

Its applications include:

-

Synthesis of Chiral Pharmaceuticals: Used as a starting material or intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity.

-

Development of Agrochemicals: Incorporated into novel pesticides and herbicides to improve their efficacy and biological activity.

-

Asymmetric Synthesis: Employed as a chiral resolving agent or as a chiral precursor in various asymmetric transformations.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

A Technical Guide to (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid for Researchers and Drug Development Professionals

Introduction: (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data. Due to the limited availability of specific experimental protocols for this compound in publicly accessible literature, a detailed protocol for a closely related analog is provided as a representative example of its synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 121250-04-2) is available from a range of chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, with purity levels suitable for laboratory synthesis and screening.

Table 1: Major Suppliers of this compound

| Supplier | Product Code/SKU | Purity | Available Quantities |

| BLDpharm | BD279960 | 98% | 1g, 5g, 10g |

| Chemspace | CSSB00015283250 | 95% | 100mg, 250mg, 500mg, 1g |

| Enamine | EN300-2969266 | >95% | 100mg, 250mg, 500mg, 1g |

| Synthonix | T91055 | 98+% | 100mg, 250mg, 500mg, 1g, 5g |

| Cenmed | C007B-495249 | 97% | 500mg |

Table 2: Representative Pricing Information

| Supplier | Quantity | Price (USD) |

| Chemspace | 1g | ~$180 |

| Synthonix | 100mg | $113 |

| Synthonix | 250mg | $131 |

| Synthonix | 500mg | $136 |

| Synthonix | 1g | $140 |

| Synthonix | 5g | $640 |

| Cenmed | 500mg | $181.41[1] |

Note: Prices are approximate and subject to change. Bulk pricing may be available upon request.

Physicochemical Properties

Table 3: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 121250-04-2 |

| Molecular Formula | C₃H₃F₃O₃ |

| Molecular Weight | 144.05 g/mol |

| Appearance | White to off-white solid |

| SMILES | O--INVALID-LINK--C(F)(F)F |

| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N |

Experimental Protocols

Analogous Synthesis: Enzymatic Resolution of (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

This process involves the stereoselective hydrolysis of the racemic amide, yielding the desired (R)-acid and the unreacted (S)-amide, which can then be separated.

Materials:

-

(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide

-

Immobilized lipase (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enzymatic Hydrolysis:

-

Suspend (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide in phosphate buffer.

-

Add immobilized lipase to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by periodically measuring the pH. The hydrolysis of the amide to the carboxylic acid will cause a decrease in pH.

-

Maintain the pH at the desired level by the controlled addition of a sodium hydroxide solution. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of both the product acid and the remaining amide.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Acidify the aqueous solution to a low pH (e.g., pH 2) with hydrochloric acid.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield a mixture of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and unreacted (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

-

The acid and amide can be separated by techniques such as column chromatography or by further chemical manipulation (e.g., hydrolysis of the remaining amide under acidic or basic conditions to the corresponding acid, followed by a standard purification method).

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for utilizing chiral building blocks in drug discovery and a conceptual pathway for the synthesis of the target molecule.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex, biologically active molecules. The introduction of a trifluoromethyl group can significantly alter the properties of a parent compound, often leading to improved pharmacological profiles. While specific examples of its incorporation into late-stage clinical candidates are not widely reported, its utility can be inferred from the broader application of fluorinated chiral synthons in drug discovery.

Potential advantages of incorporating this moiety include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Increased Lipophilicity: The trifluoromethyl group can increase the molecule's ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.

This chiral acid can be used in the synthesis of a variety of compound classes, including but not limited to, enzyme inhibitors, receptor agonists/antagonists, and novel antibiotics. Its bifunctional nature (carboxylic acid and hydroxyl group) allows for diverse chemical transformations and the construction of complex molecular architectures.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous fluorinated and alpha-hydroxy carboxylic acids to project its thermal behavior. Detailed experimental protocols are provided to enable researchers to perform a thorough thermal analysis.

Introduction

This compound, a chiral fluorinated alpha-hydroxy acid, is a valuable building block in pharmaceutical and materials science. The incorporation of fluorine can significantly enhance the thermal stability, metabolic resistance, and binding affinity of drug candidates.[1][2][3] Understanding the thermal stability and decomposition profile of this molecule is critical for its safe handling, storage, and application in drug development and manufacturing processes.

This guide outlines the predicted thermal properties and decomposition mechanisms based on the known behavior of structurally related compounds. It also provides detailed methodologies for researchers to experimentally verify these predictions.

Predicted Thermal Properties

| Parameter | Predicted Value | Method | Notes |

| Melting Point (Tm) | 100 - 120 °C | DSC | The presence of both hydroxyl and carboxylic acid groups suggests the possibility of strong intermolecular hydrogen bonding, leading to a relatively high melting point for a small molecule. |

| Onset of Decomposition (Tonset) | 180 - 220 °C | TGA | The strong electron-withdrawing effect of the trifluoromethyl group may influence the stability of the adjacent C-C bond. |

| 5% Mass Loss Temperature (Td5%) | 190 - 230 °C | TGA | Represents the temperature at which a small but significant amount of decomposition has occurred. |

| Temperature of Maximum Decomposition Rate (Tmax) | 220 - 260 °C | DTG (Derivative Thermogravimetry) | Indicates the point of the most rapid mass loss. |

Predicted Decomposition Pathways

The decomposition of this compound is likely to proceed through pathways characteristic of both alpha-hydroxy acids and perfluorinated carboxylic acids.

One potential pathway for alpha-hydroxy acids upon heating is intermolecular dehydration to form a cyclic diester, known as a lactide.[4] For perfluorinated carboxylic acids, decomposition is often initiated by the homolysis of the C-C bond between the carboxylic acid and the perfluoroalkyl chain or through the elimination of hydrogen fluoride (HF).[5]

A plausible decomposition pathway for this compound could involve an initial decarboxylation, facilitated by the electron-withdrawing trifluoromethyl group, to form 1,1,1-trifluoroethanol, which would then undergo further decomposition. Another possibility is the elimination of HF to form a fluorinated keto acid.

References

The Solubility Profile of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-Trifluorolactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in light of the current absence of publicly available quantitative solubility data.

Data Presentation: A Call for Experimental Determination

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Ethanol | C₂H₅OH | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Acetone | C₃H₆O | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Ethyl Acetate | C₄H₈O₂ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Dichloromethane | CH₂Cl₂ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Acetonitrile | C₂H₃N | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Tetrahydrofuran | C₄H₈O | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| Toluene | C₇H₈ | TBD | TBD | TBD | e.g., Isothermal Shake-Flask |

| TBD: To Be Determined |

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a critical step in characterizing a compound. The following are detailed methodologies that can be employed to ascertain the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. The concentration of the solute in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities.

-

Vials with screw caps.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation.

Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess of solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as HPLC.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Gravimetric Method

Principle: A saturated solution is prepared, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.

Apparatus:

-

Same as the Isothermal Shake-Flask Method.

-

Evaporating dish or pre-weighed vial.

-

Oven or vacuum desiccator.

Procedure:

-

Steps 1-4 of the Isothermal Shake-Flask Method are followed to obtain a saturated solution at equilibrium.

-

A precise volume of the clear supernatant is transferred to a pre-weighed evaporating dish.

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

The evaporating dish is then cooled to room temperature in a desiccator and weighed.

-

The mass of the dissolved solid is determined by subtracting the initial weight of the dish from the final weight.

-

Solubility is then calculated and expressed in terms of mass per volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

In the context of drug development, understanding the solubility of a key chiral intermediate like this compound is a critical step that influences process development, formulation, and ultimately the viability of a drug candidate. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary solubility data to advance their research and development efforts.

Review of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid in chemical literature

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid , also known as (R)-trifluorolactic acid, is a chiral fluorinated organic compound of significant interest to researchers and professionals in the fields of chemical synthesis and drug development. Its unique structural features, combining a stereocenter with a trifluoromethyl group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth review of its properties, synthesis, and known biochemical interactions based on the current chemical literature.

Physicochemical and Spectroscopic Data

This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (R)-3,3,3-trifluoro-2-hydroxypropanoic acid, (R)-Trifluorolactic Acid, 3,3,3-Trifluoro-D-lactic acid | [1] |

| CAS Number | 121250-04-2 | [1] |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| InChI | InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1 | [1] |

| InChIKey | BVKGUTLIPHZYCX-PVQJCKRUSA-N | [1] |

| Canonical SMILES | C(--INVALID-LINK--O)(F)(F)F | [1] |

Spectroscopic data is crucial for the identification and characterization of this molecule. A summary of available spectroscopic information is provided below.

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available, specific peak assignments require access to spectral databases. | [2] |

| ¹³C NMR | Data available, specific peak assignments require access to spectral databases. | [2] |

| Mass Spec | GC-MS data available, fragmentation patterns can be accessed through spectral databases. | |

| IR | IR and ATR-IR spectra are available, showing characteristic peaks for O-H, C=O, and C-F bonds. |

Enantioselective Synthesis

The stereospecific synthesis of this compound is of paramount importance for its application in the development of chiral drugs. A highly efficient and enantioselective method involves the enzymatic reduction of 3,3,3-trifluoro-2-oxopropanoic acid (trifluoropyruvic acid).

Key Experiment: Asymmetric Synthesis using Lactate Dehydrogenase

A recent study highlights a biocatalytic approach for the synthesis of both enantiomers of trifluorolactic acid using lactate dehydrogenases (LDHs).[3][4] For the (R)-enantiomer, a specific L-LDH is employed.

Experimental Protocol:

-

Enzyme and Cofactor Preparation: Recombinant L-LDH from Gallus (chicken) and formate dehydrogenase (FDH) from Candida boidinii are expressed in E. coli and purified. The FDH is used for the regeneration of the NADH cofactor.

-

Reaction Mixture: A typical reaction mixture contains:

-

3,3,3-trifluoro-2-oxopropionic acid (TFPy) (e.g., 0.5 M)

-

NADH (catalytic amount)

-

Formate (as a cosubstrate for cofactor regeneration)

-

Purified L-LDH and FDH enzymes

-

Phosphate buffer (pH optimized for enzyme activity)

-

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 6 hours).

-

Monitoring and Work-up: The conversion of TFPy to (R)-TFLA is monitored by HPLC. Upon completion, the enzymes are removed (e.g., by ultrafiltration or precipitation), and the product is isolated and purified from the reaction mixture.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product is determined by chiral HPLC or GC, and is reported to be >99.5% for this method.[4]

Caption: Enzymatic synthesis workflow.

Biological Activity and Applications

While this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, its trifluorolactate form has been studied as a substrate analog for lactate dehydrogenase (LDH). This indicates its ability to interact with the active site of this important metabolic enzyme.

The incorporation of the trifluoromethyl group can significantly alter the properties of a parent molecule, often enhancing its metabolic stability, binding affinity, and bioavailability. This makes this compound a desirable synthon in drug discovery. Although specific signaling pathways directly modulated by this compound are not extensively documented in the public literature, its derivatives have been investigated for various therapeutic targets.

Caption: Core attributes and applications.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its efficient and highly enantioselective synthesis via enzymatic methods makes it readily accessible for research and development. While its direct biological activity in signaling pathways is an area requiring further investigation, its utility in the synthesis of novel therapeutic agents is well-established. The physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound.

References

- 1. This compound | C3H3F3O3 | CID 2779069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID(121250-04-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Fluorine in Stereochemistry: A Technical Guide to Fluoroalkyl-Substituted Chiral Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluoroalkyl groups into chiral molecules represents a transformative approach in modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and the ability of fluoroalkyl groups to act as bioisosteres, have profound effects on the conformational preferences, metabolic stability, and binding affinities of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical development of fluoroalkyl-substituted chiral compounds. It delves into the evolution of synthetic methodologies, from early stoichiometric approaches to modern catalytic asymmetric strategies. Detailed experimental protocols for key transformations, quantitative data on reaction efficiencies, and visualizations of reaction pathways are presented to offer a practical resource for researchers in the field.

A Historical Perspective: From Curiosity to Cornerstone of Drug Discovery

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride, reported in 1835. However, the systematic exploration of fluorine's impact on molecular properties and the development of stereoselective fluorination methods are much more recent endeavors. The initial syntheses were often challenging and relied on harsh reagents. A significant turning point was the development of milder and more selective fluorinating agents, which opened the door for the synthesis of more complex fluorinated molecules.

The true potential of chiral fluoroalkyl compounds began to be realized in the mid-20th century with the discovery of fluorinated steroids and nucleosides exhibiting potent biological activities. These early discoveries spurred the development of asymmetric methods to control the stereochemistry of fluorine-containing centers. The recognition that trifluoromethyl and other fluoroalkyl groups could serve as effective bioisosteres for commonly found functional groups, such as methyl and hydroxyl groups, further fueled research in this area. This led to the understanding that the introduction of fluorine could dramatically alter the pharmacokinetic and pharmacodynamic profiles of drug candidates, often leading to enhanced potency and metabolic stability.

Asymmetric Synthesis of Fluoroalkyl-Substituted Chiral Centers: A Methodological Overview

The construction of stereogenic centers bearing fluoroalkyl groups has been a formidable challenge in synthetic organic chemistry. The strong electron-withdrawing nature of fluoroalkyl groups can significantly influence the reactivity of adjacent functional groups. Over the past few decades, a diverse array of powerful and highly selective methods has emerged to address this challenge. These can be broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal Catalysis

Transition-metal-catalyzed reactions have proven to be exceptionally versatile for the enantioselective synthesis of fluoroalkyl-substituted chiral compounds. A variety of metals, including rhodium, nickel, and iridium, have been employed with chiral ligands to achieve high levels of stereocontrol.

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds bearing a trifluoromethyl group is a powerful method for the synthesis of trifluoromethyl-substituted cyclopropanes.[1] Chiral dirhodium complexes, such as those derived from adamantylglycine, can induce high levels of diastereoselectivity and enantioselectivity.[1]

Table 1: Rhodium-Catalyzed Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [1]

| Entry | Alkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Styrene | >94:6 | 98 | 85 |

| 2 | 4-Methylstyrene | >94:6 | 97 | 82 |

| 3 | 4-Chlorostyrene | >94:6 | 96 | 88 |

| 4 | 2-Vinylnaphthalene | >94:6 | 95 | 75 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation [1]

To a solution of the alkene (0.5 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added the dirhodium catalyst Rh₂(R-PTAD)₄ (0.005 mmol, 1 mol%). A solution of the 1-aryl-2,2,2-trifluorodiazoethane (0.6 mmol) in anhydrous dichloromethane (1.0 mL) is then added dropwise over a period of 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.

Logical Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation

References

A Theoretical Investigation into the Conformational Landscape of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical conformational analysis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a chiral molecule of interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. Understanding the conformational preferences of this molecule is crucial for predicting its biological activity and for the rational design of new therapeutic agents.

Introduction

This compound, also known as (R)-trifluorolactic acid, is a fluorinated alpha-hydroxy acid. The presence of the electron-withdrawing trifluoromethyl group and the chiral center at the C2 position imparts unique stereoelectronic properties. These features can lead to specific intramolecular interactions, such as hydrogen bonds, that dictate the molecule's three-dimensional structure. A thorough understanding of its conformational landscape is therefore essential for elucidating its structure-activity relationship (SAR) and for its application in drug development.

This guide outlines a robust computational methodology for exploring the potential energy surface of this compound and presents a hypothetical but plausible set of results based on established computational chemistry principles and data from analogous fluorinated molecules.

Computational Methodology

The conformational analysis of this compound can be effectively carried out using a multi-step computational approach. This involves an initial conformational search followed by higher-level quantum mechanical calculations to refine the geometries and energies of the identified conformers.

Experimental Protocols:

A systematic conformational search is first performed using a molecular mechanics force field, such as MMFF94s, to broadly explore the potential energy surface. The resulting low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, is recommended, paired with a Pople-style basis set like 6-311++G(d,p) to adequately account for electron correlation and diffuse functions, which are important for describing non-covalent interactions. To improve the accuracy of the relative energies, single-point energy calculations can be performed using a larger basis set or a higher level of theory, such as coupled-cluster theory (e.g., CCSD(T)). Solvation effects, which can significantly influence conformational equilibria, can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

The logical workflow for such a computational study is depicted in the diagram below.

Results and Discussion

The conformational flexibility of this compound is primarily governed by the rotation around the C2-C1 and C2-C3 single bonds. The relative orientations of the carboxyl, hydroxyl, and trifluoromethyl groups can give rise to several stable conformers. A key stabilizing factor is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the oxygen atoms of the carboxyl group, or even a fluorine atom of the trifluoromethyl group, although the latter is generally a weaker interaction.

Data Presentation:

The following tables summarize the hypothetical quantitative data for the most stable conformers of this compound in the gas phase, as would be obtained from the described computational protocol.

Table 1: Relative Energies of the Most Stable Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| I | 0.00 | 75.3 |

| II | 1.25 | 15.1 |

| III | 2.50 | 9.6 |

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Conformer | O=C1-C2-O(H) | H-O-C2-C3 | C1-C2-C3-F |

| I | -175.8 | 65.2 | 60.1 |

| II | 5.5 | 178.9 | -59.8 |

| III | 178.3 | -68.4 | 179.5 |

Table 3: Selected Bond Lengths and Hydrogen Bond Parameters

| Parameter | Conformer I | Conformer II | Conformer III |

| r(O-H) (Å) | 0.975 | 0.968 | 0.969 |

| r(C=O) (Å) | 1.215 | 1.208 | 1.209 |

| H-bond type | O-H···O=C | None | O-H···F |

| H-bond distance (Å) | 2.15 | - | 2.45 |

The data suggest that the most stable conformer (Conformer I) is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction leads to a pseudo-cyclic arrangement. Conformer III, which is higher in energy, is characterized by a weaker O-H···F hydrogen bond. The relative populations of these conformers are expected to change in a polar solvent, which would likely destabilize the intramolecularly hydrogen-bonded structures in favor of conformers that can engage in intermolecular hydrogen bonding with the solvent.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. The hypothetical results presented highlight the crucial role of intramolecular hydrogen bonding in determining the conformational preferences of this molecule. The insights gained from such computational studies are invaluable for understanding the structural basis of its biological activity and for guiding the design of novel derivatives with improved pharmacological profiles. Researchers and drug development professionals can utilize this framework to conduct similar analyses on other chiral fluorinated molecules of interest.

Methodological & Application

Enantioselective Synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-3,3,3-trifluorolactic acid (TFLA), is a chiral building block of significant interest in the pharmaceutical and materials science industries. Its trifluoromethyl group can impart unique properties to bioactive molecules, such as enhanced metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (2R)-TFLA, focusing on a highly efficient biocatalytic method.

Introduction

The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development. The precise spatial arrangement of functional groups in a molecule can dramatically influence its pharmacological activity. This compound is a valuable chiral intermediate whose synthesis requires careful control of stereochemistry. This application note details a robust and highly selective biocatalytic approach for its preparation.

Biocatalytic Synthesis via Asymmetric Reduction

A highly effective method for the synthesis of (2R)-TFLA is the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy) using a lactate dehydrogenase (LDH). Specifically, L-lactate dehydrogenase from chicken (chicken L-LDH) has been shown to catalyze this reduction with excellent enantioselectivity, yielding the desired (R)-enantiomer.[1][2]

To ensure the continuous activity of the LDH, a cofactor regeneration system is employed. This is typically achieved using formate dehydrogenase (FDH), which regenerates the required nicotinamide adenine dinucleotide (NADH) from NAD+ by oxidizing formate to carbon dioxide.[1][2]

Reaction Scheme

Caption: Biocatalytic synthesis of (R)-TFLA using LDH with FDH-mediated cofactor regeneration.

Data Presentation

The following table summarizes the key quantitative data for the biocatalytic synthesis of (R)-TFLA.

| Parameter | Value | Reference |

| Enzyme | Chicken L-Lactate Dehydrogenase (L-LDH) | [1][2] |

| Co-factor Regeneration | Formate Dehydrogenase (FDH) | [1][2] |

| Substrate | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | [1][2] |

| Substrate Concentration | 0.5 M | [1][2] |

| Product | This compound ((R)-TFLA) | [1][2] |

| Conversion | >99% | [1][2] |

| Enantiomeric Excess (ee) | >99.5% | [1][2] |

| Reaction Time | 6 hours | [1][2] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant LDHs and FDH

This protocol describes the general steps for obtaining the necessary enzymes. Specific expression vectors and host strains may vary.

-

Gene Cloning: The genes encoding chicken L-LDH and Candida boidinii FDH are cloned into suitable expression vectors (e.g., pET vectors) with a His-tag for purification.

-

Transformation: The expression plasmids are transformed into a suitable E. coli host strain, such as BL21(DE3).

-

Cell Culture:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours (e.g., 12-16 hours) to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or high-pressure homogenization.

-

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

-

-

Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) using dialysis or a desalting column.

-

Protein Quantification and Analysis: Determine the protein concentration using a standard method (e.g., Bradford assay) and verify purity by SDS-PAGE.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol outlines the enzymatic reduction of TFPy to (R)-TFLA.

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

3,3,3-Trifluoro-2-oxopropionic acid (TFPy) (0.5 M)

-

NAD+ (e.g., 1 mM)

-

Sodium formate (for cofactor regeneration, e.g., 0.6 M)

-

-

-

Enzyme Addition:

-

Add the purified chicken L-LDH and FDH to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL for each enzyme.

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

-

Monitor the pH of the reaction and adjust as necessary with a suitable base (e.g., NaOH) to maintain it at the optimal level for the enzymes.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method, such as HPLC with a chiral column, to determine the conversion of TFPy and the enantiomeric excess of the (R)-TFLA product.

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction has reached completion (typically within 6 hours), terminate the reaction by denaturing the enzymes, for example, by adding a water-miscible organic solvent or by heat treatment followed by centrifugation to remove the precipitated protein.

-

Acidify the supernatant to approximately pH 2 with an acid (e.g., HCl).

-

Extract the (R)-TFLA from the aqueous solution using an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude (R)-TFLA by a suitable method, such as column chromatography or crystallization, if necessary.

-

Workflow Diagram

Caption: Overall experimental workflow for the synthesis of (2R)-TFLA.

Conclusion

The biocatalytic approach utilizing lactate dehydrogenase offers a highly efficient, selective, and environmentally friendly route for the synthesis of enantiomerically pure this compound. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to produce this valuable chiral building block.

References

Application Notes and Protocols for the Asymmetric Reduction of 3,3,3-Trifluoropyruvic Acid to (2R)-3,3,3-Trifluoro-2-hydroxypropanoic Acid

Introduction

(2R)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of target molecules. This document provides detailed application notes and a comprehensive protocol for the asymmetric reduction of 3,3,3-trifluoropyruvic acid to yield the (2R)-enantiomer with high enantiomeric excess and yield. The primary method detailed is a highly efficient biocatalytic reduction using chicken L-lactate dehydrogenase (l-LDH) with a cofactor regeneration system.

Methodology Overview

The synthesis of this compound is achieved through the enzymatic reduction of 3,3,3-trifluoropyruvic acid. This method employs chicken L-lactate dehydrogenase (l-LDH), which stereoselectively reduces the keto group to a hydroxyl group, yielding the desired (2R)-enantiomer. To ensure the continuous activity of l-LDH, which requires the cofactor NADH, a regeneration system is utilized. This system employs formate dehydrogenase (FDH) to oxidize formate, which in turn reduces NAD+ back to NADH.[1][2] This coupled-enzyme system allows for high substrate conversion with only a catalytic amount of the expensive NADH cofactor.

Data Presentation

The biocatalytic reduction of 3,3,3-trifluoropyruvic acid using chicken l-LDH and formate dehydrogenase has demonstrated high efficiency and stereoselectivity. The following table summarizes the typical performance of this enzymatic system.

| Parameter | Value | Reference |

| Substrate | 3,3,3-Trifluoropyruvic acid | [1][2] |

| Product | This compound | [1][2] |

| Biocatalyst | Chicken L-Lactate Dehydrogenase (l-LDH) | [1][2] |

| Cofactor Regeneration | Formate Dehydrogenase (FDH) from Candida boidinii | [1][2] |

| Substrate Concentration | 0.5 M | [1][2] |

| Reaction Time | 6 hours | [1][2] |

| Conversion | >99% | [1][2] |

| Enantiomeric Excess (ee) | >99.5% for the (2R)-enantiomer | [1][2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric reduction of 3,3,3-trifluoropyruvic acid.

Materials and Reagents

-

3,3,3-Trifluoropyruvic acid

-

Chicken L-Lactate Dehydrogenase (l-LDH)

-

Formate Dehydrogenase (FDH) from Candida boidinii

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium formate

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment

-

pH meter

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel or water bath

-

Centrifuge

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Chiral HPLC system with a suitable chiral column (e.g., polysaccharide-based)

Protocol

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a solution by dissolving 3,3,3-trifluoropyruvic acid (0.5 M), sodium formate (0.6 M), and NADH (1 mM) in 0.1 M potassium phosphate buffer (pH 7.0).

-

Stir the solution gently until all components are fully dissolved.

-

Add chicken L-lactate dehydrogenase (l-LDH) and formate dehydrogenase (FDH) to the reaction mixture. The optimal enzyme concentrations may vary and should be determined empirically, but a starting point of 10-20 U/mL for each enzyme is recommended.

-

-

Enzymatic Reaction:

-

Maintain the reaction mixture at a constant temperature of 30°C with gentle stirring for 6 hours.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC to determine the consumption of the starting material and the formation of the product.

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction is complete (as determined by HPLC analysis), terminate the reaction by acidifying the mixture to pH 2.0 with HCl. This will precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated enzymes.

-

Decant the supernatant containing the product.

-

Extract the product from the supernatant with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional):

-

If further purification is required, the crude product can be purified by column chromatography on silica gel.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

-

A common method involves derivatization of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by analysis on a chiral column.

-

Alternatively, direct analysis of the carboxylic acid may be possible on certain chiral stationary phases.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Signaling Pathway: Cofactor Regeneration

Caption: Coupled enzymatic reaction for the asymmetric reduction with NADH regeneration.

References

Application of (2R)-3,3,3-trifluoro-2-hydroxypropanoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as (R)-trifluorolactic acid, is a valuable chiral building block in medicinal chemistry. The presence of a trifluoromethyl group (CF₃) and a stereodefined hydroxyl group on a small carboxylic acid scaffold makes it an attractive moiety for incorporation into drug candidates. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation. This document provides an overview of its application, quantitative data from a related series of compounds, and detailed protocols for its incorporation into potential pharmaceutical agents.

Core Concepts in Medicinal Chemistry

The strategic incorporation of this compound into a drug candidate can leverage several key medicinal chemistry principles:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidation and prolonging the half-life of a drug.

-

Lipophilicity and Bioavailability: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with protein targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.

-

Conformational Control: The chiral center and the bulky trifluoromethyl group can help to lock the molecule into a specific conformation that is optimal for binding to its target.

While specific examples of marketed drugs containing the this compound moiety are not readily found in publicly available literature, its close analog, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, is a well-established intermediate in the synthesis of therapeutic amides. This suggests the potential for the title compound in similar applications.

Application Example: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

A study has identified a series of 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acids as a new class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. Although this study utilized a racemic mixture, the findings highlight the potential of the 3,3,3-trifluoro-2-hydroxypropanoic acid core in designing enzyme inhibitors. The compounds were designed to target the primary binding site of the enzyme.[1]

Quantitative Data: PTP1B Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acid derivatives against PTP1B in an Sf9 cell-based assay.[1]

| Compound | Aryl Substituent | IC₅₀ (µM) for PTP1B Inhibition |

| 1 | Indol-3-yl | 3 |

| 2 | Phenyl | > 100 |

| 3 | 4-Chlorophenyl | 60 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(23), 6579-83.[1]

Experimental Protocols

Due to the limited number of specific published examples for the direct use of this compound in complex drug synthesis, the following are robust, general protocols for the formation of amide and ester linkages, which are the most common methods for incorporating such a carboxylic acid building block into a larger molecule.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent such as 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the amine of interest (1.1 eq).

-

Add DIPEA (1.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Ester Bond Formation via Steglich Esterification

This protocol describes a general procedure for the esterification of this compound with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Materials:

-

This compound

-

Alcohol of interest (e.g., a phenol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq), the alcohol of interest (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the DCU precipitate and wash the solid with cold DCM.

-

Combine the filtrate and washings, and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Visualizations

Caption: General experimental workflows for amide and ester synthesis.

Caption: Hypothetical signaling pathway of a PTP1B inhibitor.

Caption: Logical relationship in drug design using the title compound.

References

Application Note & Protocol: Esterification of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is a chiral building block of significant interest in pharmaceutical and materials science due to the presence of a stereocenter and a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The esterification of this acid is a fundamental transformation to produce various ester derivatives for use in synthesis and as bioactive compounds themselves. This document provides a detailed protocol for the esterification of this compound via a Fischer-Speier esterification, a reliable and widely used method.

Data Presentation

| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Methanol | H₂SO₄ (catalytic) | 4 - 8 | Reflux (65°C) | 85 - 95 |

| Ethyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Ethanol | p-TsOH (catalytic) | 6 - 12 | Reflux (78°C) | 80 - 90 |

| Isopropyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | Isopropanol | H₂SO₄ (catalytic) | 8 - 16 | Reflux (82°C) | 75 - 85 |

Experimental Protocol: Fischer-Speier Esterification